Cas no 1334006-94-8 (3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid)

3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid 化学的及び物理的性質
名前と識別子
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- 3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
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- MDL: MFCD19982432
- インチ: 1S/C11H11NO2/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12/h1-5,8H,6-7H2,(H,13,14)
- InChIKey: MGUZZPNZESYTHT-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=CC(N2CC=CC2)=C1
3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-82724-10.0g |
3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid |
1334006-94-8 | 95.0% | 10.0g |
$1564.0 | 2025-02-20 | |
TRC | B426933-50mg |
3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid |
1334006-94-8 | 50mg |
$ 185.00 | 2022-06-07 | ||
Enamine | EN300-82724-5.0g |
3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid |
1334006-94-8 | 95.0% | 5.0g |
$1054.0 | 2025-02-20 | |
Aaron | AR01AKU8-250mg |
3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid |
1334006-94-8 | 95% | 250mg |
$274.00 | 2025-02-09 | |
Aaron | AR01AKU8-500mg |
3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid |
1334006-94-8 | 95% | 500mg |
$417.00 | 2025-02-09 | |
A2B Chem LLC | AV72084-50mg |
3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid |
1334006-94-8 | 95% | 50mg |
$125.00 | 2024-04-20 | |
A2B Chem LLC | AV72084-100mg |
3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid |
1334006-94-8 | 95% | 100mg |
$169.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333132-1g |
3-(2,5-Dihydro-1h-pyrrol-1-yl)benzoic acid |
1334006-94-8 | 95% | 1g |
¥3868.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333132-500mg |
3-(2,5-Dihydro-1h-pyrrol-1-yl)benzoic acid |
1334006-94-8 | 95% | 500mg |
¥2665.00 | 2024-08-09 | |
Enamine | EN300-82724-2.5g |
3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid |
1334006-94-8 | 95.0% | 2.5g |
$713.0 | 2025-02-20 |
3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid 関連文献
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acidに関する追加情報
Research Brief on 3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid (CAS: 1334006-94-8): Recent Advances and Applications
3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid (CAS: 1334006-94-8) is a chemically synthesized small molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique pyrrole and benzoic acid moieties, has demonstrated potential as a versatile scaffold for drug discovery and development. Recent studies have explored its applications in modulating protein-protein interactions, enzyme inhibition, and as a precursor for novel therapeutic agents. This research brief aims to summarize the latest findings and highlight the compound's emerging roles in biomedical research.
One of the key areas of interest for 3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is its potential as a kinase inhibitor. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's ability to selectively inhibit specific kinase targets, revealing promising in vitro activity against several oncogenic kinases. The study utilized structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, leading to the development of derivatives with enhanced potency and selectivity.
In addition to its kinase inhibitory properties, 3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid has been explored for its role in modulating protein-protein interactions (PPIs). PPIs are challenging targets for drug discovery due to their large and often flat interaction surfaces. However, recent research has demonstrated that small molecules like 3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid can act as effective PPI modulators by binding to key hotspots. A 2022 study in ACS Chemical Biology reported that this compound disrupts the interaction between two proteins involved in a critical inflammatory pathway, suggesting its potential as an anti-inflammatory agent.
The compound's synthetic versatility has also been highlighted in recent publications. Researchers have utilized 3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid as a building block for the synthesis of more complex molecules. For example, a 2023 paper in Organic Letters described its use in the construction of pyrrole-fused heterocycles, which are of interest due to their diverse pharmacological activities. The study showcased efficient synthetic routes and high yields, underscoring the compound's utility in medicinal chemistry.
Despite these promising findings, challenges remain in the development of 3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid-based therapeutics. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further optimization and preclinical studies. Recent efforts have focused on improving the pharmacokinetic properties of the compound, with some derivatives showing enhanced stability in plasma and improved tissue penetration in animal models.
In conclusion, 3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid (CAS: 1334006-94-8) represents a promising scaffold for drug discovery, with applications ranging from kinase inhibition to PPI modulation. Continued research into its mechanisms of action and further optimization of its chemical properties will be essential for translating these findings into clinically relevant therapies. The compound's versatility and potential make it a valuable subject of ongoing investigation in the chemical biology and pharmaceutical fields.
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